Dodecyl hydrogen fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl hydrogen fumarate is an ester derived from fumaric acid and lauryl alcohol. Fumaric acid, a naturally occurring organic acid, is an intermediate in the citric acid cycle and is widely found in nature. This compound combines the properties of both fumaric acid and lauryl alcohol, making it a compound of interest in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with lauryl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of lauryl fumarate may involve continuous esterification processes. This can be achieved using a packed bed reactor where fumaric acid and lauryl alcohol are continuously fed into the reactor along with the catalyst. The product is then purified through distillation or other separation techniques to obtain high-purity lauryl fumarate.
Chemical Reactions Analysis
Types of Reactions: Dodecyl hydrogen fumarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, lauryl fumarate can hydrolyze to form fumaric acid and lauryl alcohol.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of lauryl fumarate can yield the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Fumaric acid and lauryl alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Dodecyl hydrogen fumarate has diverse applications in scientific research, including:
Chemistry: Used as a reactant in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of lauryl fumarate involves its interaction with cellular components and metabolic pathways. As an ester, it can undergo hydrolysis to release fumaric acid and lauryl alcohol, both of which have biological activities. Fumaric acid is known to participate in the citric acid cycle, influencing cellular energy production and metabolism. Lauryl alcohol, on the other hand, can interact with cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Dodecyl hydrogen fumarate can be compared with other esters of fumaric acid and lauryl alcohol derivatives:
Similar Compounds: Lauryl sulfate, lauryl acetate, and lauryl benzoate.
Uniqueness: this compound’s unique combination of fumaric acid and lauryl alcohol properties makes it distinct. It offers the benefits of both components, such as the metabolic role of fumaric acid and the surfactant properties of lauryl alcohol.
Properties
CAS No. |
10283-72-4 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
(E)-4-dodecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |
InChI Key |
IIPCXIGUIPAGQB-OUKQBFOZSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
10283-72-4 68584-36-1 2424-61-5 |
|
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.